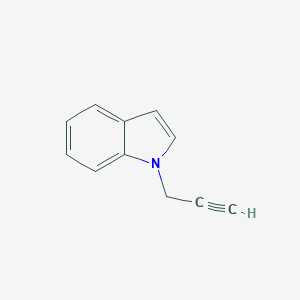

2-(1H-imidazol-2-yl)ethanamine

Vue d'ensemble

Description

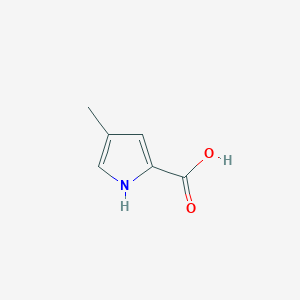

2-(1H-imidazol-2-yl)ethanamine is a compound that features an imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of 2-(1H-imidazol-2-yl)ethanamine has been described as starting from ethyl acrylate, which undergoes Michael addition with imidazole to yield ethyl 3-(1-imidazolyl)propionate. This intermediate is then subjected to hydrazinolysis, followed by the Curtius rearrangement and hydrolysis, achieving an overall yield of about 72% .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(1H-imidazol-2-yl)ethanamine has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal and molecular structures of derivatives such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone have been determined, revealing extensive hydrogen bonding and π-ring interactions responsible for crystal stabilization . Similarly, the structure of (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime has been characterized, showing good agreement between experimental and theoretical values for vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

Imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)ethanamine, participate in various chemical reactions. For instance, the oxidative addition of Br2 to imidazoline-2-selone derivatives has been studied, leading to the formation of hypervalent selenium compounds . Additionally, the reaction of imidazole with chloroacetyl chloride followed by condensation with various aromatic aldehydes has been used to synthesize Schiff's bases with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring contributes to the compound's basicity and coordination chemistry, as seen in the binding of imidazole-based inhibitors to heme oxygenase-1, where the imidazolyl moiety coordinates with the heme iron . The flexibility of the inhibitor binding pocket in heme oxygenase-1 also highlights the adaptability of imidazole derivatives to different chemical environments .

Applications De Recherche Scientifique

Therapeutic Potential of Imidazole Containing Compounds

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Methods of Application : The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antitumor Activity

- Scientific Field : Oncology

- Summary of Application : Imidazole derivatives have been found to exhibit antitumor activity .

- Methods of Application : The synthesis of these compounds involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)ethyl acetate with different chemical reagents .

- Results or Outcomes : The synthesized compounds have shown promising results in the treatment of cancer .

IGF-1R Inhibition

- Scientific Field : Endocrinology

- Summary of Application : Imidazole derivatives have been used as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cell growth and survival .

- Methods of Application : The compounds were synthesized and tested for their ability to inhibit IGF-1R .

- Results or Outcomes : Some of the compounds showed improved IGF-1R potency and oral exposure, with comparable in vivo activity to the reference compound .

Antibacterial Activity

- Scientific Field : Microbiology

- Summary of Application : Imidazole derivatives have been found to exhibit antibacterial activity .

- Methods of Application : The compounds are synthesized and tested for their ability to inhibit bacterial growth .

- Results or Outcomes : Some of the compounds have shown promising results in inhibiting the growth of various bacterial strains .

Antifungal Activity

- Scientific Field : Mycology

- Summary of Application : Imidazole derivatives have been found to exhibit antifungal activity .

- Methods of Application : The compounds are synthesized and tested for their ability to inhibit fungal growth .

- Results or Outcomes : Some of the compounds have shown promising results in inhibiting the growth of various fungal strains .

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : Imidazole derivatives have been found to exhibit antioxidant activity .

- Methods of Application : The compounds are synthesized and tested for their ability to neutralize free radicals .

- Results or Outcomes : Some of the compounds have shown promising results in neutralizing free radicals, thus exhibiting antioxidant activity .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURIUYJZZLADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172814 | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)ethanamine | |

CAS RN |

19225-96-8 | |

| Record name | 1H-Imidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)